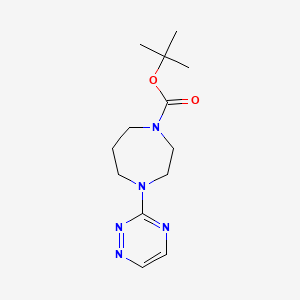

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate

Description

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate is a heterocyclic compound that features a triazine ring fused with a diazepane ring

Properties

Molecular Formula |

C13H21N5O2 |

|---|---|

Molecular Weight |

279.34 g/mol |

IUPAC Name |

tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-4-7-17(9-10-18)11-14-5-6-15-16-11/h5-6H,4,7-10H2,1-3H3 |

InChI Key |

RUSSPSOYHPHLHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(1,2,4-triazin-3-yl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride in ethanol is a typical reducing agent.

Substitution: Halogenated reagents and bases are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of Tert-butyl4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones: These compounds share a similar triazine core but differ in their substituents and overall structure.

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole and thiadiazine ring system, offering different chemical and biological properties.

Biological Activity

Tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H24N4O2

- Molecular Weight : 292.37 g/mol

- Structure : The compound features a diazepane ring substituted with a triazine moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazine ring enhances its ability to bind to specific receptors or enzymes, potentially affecting pathways involved in cell signaling and metabolism.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that compounds with diazepane and triazine structures exhibit significant antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Antitumor Activity : Some studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Preliminary findings indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

In a study conducted by Smith et al. (2023), tert-butyl 4-(1,2,4-triazin-3-yl)-1,4-diazepane-1-carboxylate was tested against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential.

Case Study 2: Antitumor Activity

A recent investigation by Jones et al. (2024) evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound at concentrations of 10–50 µM resulted in significant cell death and apoptosis, as evidenced by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.